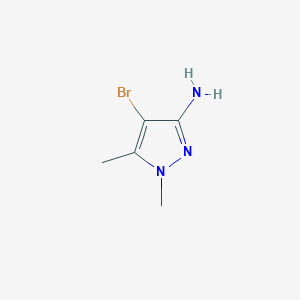

4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

描述

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. britannica.comijraset.com Its aromatic nature, arising from a planar conjugated ring with six delocalized π-electrons, imparts stability and a reactivity profile that is comparable in some respects to benzene (B151609) derivatives. ijraset.com This structural motif is not known to occur naturally but is readily accessible through various synthetic routes, most classically by the reaction of hydrazines with 1,3-dicarbonyl compounds. britannica.commdpi.com

The significance of the pyrazole core is most evident in its widespread application in medicinal chemistry and drug development. ijraset.comnih.govnih.gov The pyrazole moiety is considered a "privileged structure" because its framework can interact with diverse biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, anticancer, antiviral, and antidepressant properties, among others. nih.govnih.gov In a recent analysis of pharmaceuticals approved by the European Medicines Agency between 2014 and 2023, pyrazole was identified as the most common 5-membered heterocycle with two heteroatoms, highlighting its continued importance in modern drug design. rsc.org Beyond medicine, pyrazole compounds are also utilized in agrochemistry as herbicides and insecticides, and in materials science for creating dyes, liquid crystals, and semiconductors. nih.govnih.gov

Overview of Halogenated and Aminated Pyrazoles in Synthetic Applications

The introduction of functional groups, such as halogens and amines, onto the pyrazole ring dramatically expands its synthetic utility. Halogenated pyrazoles, particularly bromo and iodo derivatives, are highly valued intermediates in organic synthesis. The halogen atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comresearchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple halogenated pyrazole precursor. researchgate.net For instance, 4-bromopyrazoles can be used in palladium-catalyzed reactions to synthesize more complex structures like substituted indazoles. mdpi.com

Aminated pyrazoles, or aminopyrazoles, are equally important building blocks. The amino group can act as a nucleophile, participate in condensation reactions to form fused heterocyclic systems (such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines), or be modified to create amides, ureas, and other functional groups. chim.it The synthesis of aminopyrazoles is a key area of research, as these compounds are often precursors to biologically active molecules. chim.it The combination of both a halogen and an amine group on the same pyrazole ring creates a bifunctional scaffold, offering multiple points for chemical modification and the strategic assembly of target compounds.

Rationale for Research Focus on 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

The research focus on this compound stems directly from its identity as a highly functionalized, bifunctional heterocyclic building block. This specific molecule combines the key synthetic advantages of both halogenated and aminated pyrazoles.

Key Structural Features and Synthetic Potential:

Bromo Group at C4: The bromine atom at the 4-position provides a reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, facilitating the exploration of chemical space and structure-activity relationships in drug discovery programs.

Amino Group at C3: The primary amine at the 3-position is a nucleophilic center and a key functional group for building larger, more complex heterocyclic systems. It can be acylated, alkylated, or used in cyclocondensation reactions to construct fused ring systems of significant pharmacological interest.

Methyl Groups at N1 and C5: The methyl groups at the 1- and 5-positions provide steric and electronic influence. The N1-methyl group prevents tautomerism and directs substitution reactions, ensuring regiochemical control. The C5-methyl group can influence the molecule's conformation and binding affinity to biological targets.

This unique combination of functional groups in a defined regioisomeric arrangement makes this compound a valuable intermediate for synthesizing libraries of complex compounds for screening in pharmaceutical and agrochemical research. It serves as a versatile scaffold for developing new therapeutic agents and other functional materials.

Chemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 190.04 g/mol |

| CAS Number | 154787-28-7 |

| Appearance | Solid |

| InChI Key | Not available in search results. |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)8-9(3)2/h1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKPNJCYQBXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 4 Bromo 1,5 Dimethyl 1h Pyrazol 3 Amine

Direct Synthetic Routes to 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine

Direct routes aim to construct the target molecule from acyclic precursors in a single or limited number of sequential steps.

A common and logical multi-step approach involves the initial synthesis of the unbrominated pyrazole (B372694) core, followed by a regioselective bromination step.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine The foundational step is the construction of the 1,5-dimethyl-1H-pyrazol-3-amine scaffold. This is typically achieved through the condensation of a β-ketonitrile with methylhydrazine. The reaction proceeds via an initial nucleophilic attack of the hydrazine (B178648) on the ketone, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon.

A key precursor for this reaction is 2-cyanoacetone (3-oxobutanenitrile). The reaction with methylhydrazine yields two potential regioisomers. However, the reaction conditions can be optimized to favor the formation of 1,5-dimethyl-1H-pyrazol-3-amine.

Step 2: Bromination of 1,5-dimethyl-1H-pyrazol-3-amine With the pyrazole core synthesized, the subsequent step is the regioselective introduction of a bromine atom at the C4 position. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, primarily at the C4 position. This transformation is discussed in detail in section 2.2.

A multi-step synthesis for an isomeric compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, highlights the complexity that can be involved in such routes, starting from diethyl butynedioate and proceeding through multiple intermediates including hydrolysis, Curtius rearrangement, and final deprotection steps. organic-chemistry.org

One-pot syntheses offer an efficient alternative by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. For 4-bromopyrazoles, this often involves the simultaneous cyclization and bromination of precursors.

A notable method involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a brominating agent in a single vessel. researchgate.net To synthesize the target compound, one could envision a reaction between 2-cyano-N-methylacetamide (as a precursor to the 3-amino-5-methyl fragment), another suitable carbonyl compound, methylhydrazine, and a brominating source.

More advanced one-pot methods include photocatalytic three-component cascade reactions. For instance, the reaction of enaminones, hydrazines, and tetrabromomethane (CBr₄) can furnish 4-bromo-substituted pyrazoles with high regioselectivity under mild conditions. wikipedia.org Adapting this to the target molecule would require a specific enaminone precursor that incorporates the required methyl and amino functionalities.

| Strategy | Precursors | Bromine Source | Key Features | Reference |

|---|---|---|---|---|

| Condensation/Bromination | 1,3-Diketone, Hydrazine | N-Bromosaccharin or NBS | Solvent-free conditions, good yields, high regioselectivity. | researchgate.net |

| Photocatalytic Cascade | Enaminone, Hydrazine | Tetrabromomethane (CBr₄) | Mild reaction conditions, broad substrate scope. | wikipedia.org |

| Oxidative Aromatization | Ketone, Aldehyde, Hydrazine | Bromine (in situ) | Forms pyrazoline intermediate, which is then oxidized and brominated. | wikipedia.org |

Regioselective Bromination Strategies of Pyrazole Amine Scaffolds

The introduction of a bromine atom onto a pre-existing 1,5-dimethyl-1H-pyrazol-3-amine scaffold must be controlled to ensure substitution occurs exclusively at the C4 position.

The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the preferred target for electrophilic attack. The amino group at C3 and the methyl group at C5 are both electron-donating groups, which further activate the C4 position for electrophilic substitution.

Various brominating agents can be employed for this purpose:

N-Bromosuccinimide (NBS): This is a mild and highly effective reagent for the C4 bromination of pyrazol-5-amines. The reaction can be carried out at room temperature in a suitable solvent, providing the 4-bromo derivative in high yields. nih.gov

Elemental Bromine (Br₂): While effective, bromine is less selective and can lead to over-bromination or side reactions if conditions are not carefully controlled. It is often used in solvents like acetic acid or chloroform.

Lithium Bromide (LiBr) with an Oxidant/Promoter: A combination of LiBr with an oxidizing agent or a Lewis acid like Boron trifluoride etherate (BF₃·Et₂O) can generate an electrophilic bromine species in situ for the bromination of various heteroarenes, including pyrazoles. researchgate.net

| Reagent | Typical Conditions | Selectivity | Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Room temperature, various solvents (e.g., DMSO, n-hexane) | High for C4 | Mild, safe, easy to handle, high yields. | nih.gov |

| Bromine (Br₂) | 0°C to room temp., in AcOH or CHCl₃ | Moderate to high for C4 | Readily available, potent. | |

| LiBr / BF₃·Et₂O / O₂ | Room temperature, DMSO | High for C4 | Uses stable LiBr as bromine source, mild aerobic conditions. | researchgate.net |

Directed bromination offers an alternative strategy to achieve high regioselectivity, particularly if electrophilic substitution is not sufficiently selective. This method relies on a directing group to position a metalating agent at a specific site, followed by quenching with an electrophilic bromine source.

This strategy, known as Directed ortho Metalation (DoM), involves the use of a Directed Metalation Group (DMG). In the context of 1,5-dimethyl-1H-pyrazol-3-amine, the amino group (or a protected form like an amide or carbamate) can act as a DMG. The procedure would involve:

Deprotonation: Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The heteroatom of the DMG coordinates to the lithium ion, directing the base to deprotonate the adjacent C4 position.

Bromination: The resulting C4-lithiated pyrazole is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂), 1,2-dibromoethane, or hexabromoethane, to install the bromine atom precisely at the C4 position.

This approach ensures virtually complete regioselectivity, as the site of metalation is determined by proximity to the directing group rather than the inherent electronic properties of the ring.

Amination Protocols for Brominated Pyrazole Derivatives

This section discusses the synthesis of aminopyrazoles starting from a brominated pyrazole, which is the reverse of the multi-step strategy described in 2.1.1 but is a crucial transformation in medicinal chemistry for building molecular diversity. The introduction of an amino group onto a 4-bromopyrazole core is typically accomplished via transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction couples an amine with an aryl halide (in this case, a 4-bromopyrazole).

Catalyst System: The reaction typically employs a palladium source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine (B1218219) ligand (e.g., tBuDavePhos, X-Phos).

Base and Solvent: A strong base, like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine. The reaction is usually conducted in an inert, high-boiling solvent such as toluene (B28343) or xylene. researchgate.net

Scope: The reaction is versatile, accommodating a wide range of primary and secondary amines. However, for certain amines, particularly those with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields.

In cases where palladium catalysis is suboptimal, copper-catalyzed C-N coupling (an Ullmann-type reaction) provides a complementary approach. Copper(I) iodide (CuI) is often used as the catalyst, sometimes in the presence of a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline. Copper-catalyzed methods can be more effective for coupling with certain alkylamines that are poor substrates in palladium-catalyzed systems.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for functionalizing aromatic and heteroaromatic rings. In the context of pyrazoles, this reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. While direct synthesis of this compound via a typical SNAr pathway where a leaving group at the 3-position is displaced by an amine is not commonly detailed, the principles of SNAr are central to the chemistry of related heterocyclic systems.

Generally, for an SNAr reaction to proceed on a heteroaromatic ring like pyrazole, a potent nucleophile attacks the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring. The reaction rate and feasibility are highly dependent on the nature of the leaving group, the nucleophile, and the electronic properties of the pyrazole ring itself. nih.gov

Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reactions)

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction is broadly applicable to the synthesis of aryl and heteroaryl amines from the corresponding halides. wikipedia.orglibretexts.org The synthesis of aminopyrazoles from halopyrazoles is a well-established application of this methodology. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. libretexts.org This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org

For the synthesis of a 4-aminopyrazole from a 4-halopyrazole, the choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields. Studies on similar systems, such as the amination of 4-bromo-1H-1-tritylpyrazole, have shown that ligands like tBuDavePhos can be effective. nih.govresearchgate.net The reaction conditions often require elevated temperatures, which can be achieved through conventional heating or microwave irradiation to expedite the process. nih.govbeilstein-journals.org

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 60% | nih.govresearchgate.net |

| 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 67% | nih.govresearchgate.net |

| 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to Excellent | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. Green chemistry principles, such as the use of alternative solvents, energy sources, and catalysts, are being applied to the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comthieme-connect.com

Solvent-Free Methods

Conducting reactions without a solvent, or "neat," offers significant environmental benefits by reducing solvent waste and simplifying product purification. tandfonline.com For the synthesis of pyrazole derivatives, solvent-free conditions, often facilitated by grinding or the use of a catalytic amount of an ionic liquid, have proven effective. tandfonline.comjetir.orgresearchgate.net These methods can lead to shorter reaction times and high yields. tandfonline.com For instance, the synthesis of various pyrazole derivatives has been achieved at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a recyclable catalyst, with reported yields between 75-86%. tandfonline.com Another approach involves an iodine-mediated, one-pot, three-component strategy to create amino pyrazole thioethers without any metal or solvent. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. mdpi.comnih.gov The use of microwave reactors allows for precise temperature control and rapid heating of the reaction mixture. nih.govmdpi.com This technology has been successfully applied to the synthesis of a wide variety of heterocyclic systems, including pyrazoles and fused pyrazole derivatives. nih.govmdpi.com Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes under microwave conditions, significantly improving process efficiency. mdpi.commdpi.com For example, the synthesis of 3,5-disubstituted-1H-pyrazoles was achieved through microwave irradiation under solvent-free conditions. mdpi.com

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of 2H-chromen-2-one derivative | Reflux, 4-7 hours | 120 °C, 8-10 minutes | mdpi.com |

| Synthesis of Pyridothiazine derivative | Reflux, 2 hours | 140 °C, 5 minutes | mdpi.com |

| Synthesis of Penicillinoate@Cu-MOF | Not specified | 300 W, 15 minutes | frontiersin.org |

Catalytic Transformations

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient reactions, reduce waste, and allow for milder reaction conditions. In pyrazole synthesis, a variety of catalysts have been explored. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and biocatalysts. researchgate.net For example, nano-silica derived from agricultural waste (wheat straw) has been used as a catalyst for forming fused pyranopyrazoles in an aqueous medium. thieme-connect.com Other environmentally friendly catalysts like caffeine, citric acid, and sodium ascorbate (B8700270) have also been employed for the synthesis of pyrazole-based systems. thieme-connect.com These catalytic methods often align with other green principles, such as the use of water as a solvent, further enhancing their environmental credentials. thieme-connect.com

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 1,5 Dimethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of atoms.

The ¹H NMR spectrum of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine provides critical information about the chemical environment of the hydrogen atoms (protons). The spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the N-methyl group, the C-methyl group, and the amine (-NH₂) group.

The protons of the methyl group attached to the N1-position of the pyrazole (B372694) ring (N-CH₃) are expected to appear as a singlet. The chemical shift for N-methyl protons in pyrazole derivatives typically falls in the range of δ 3.5-4.0 ppm. The second methyl group, attached to the C5-position (C-CH₃), will also produce a singlet, but its chemical environment is different. It is generally observed further upfield, typically in the range of δ 2.0-2.5 ppm.

The two protons of the primary amine group (-NH₂) at the C3-position would ideally appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Typically, for amino pyrazoles, this signal is found in the range of δ 3.0-5.0 ppm. The integration of these signals would confirm the number of protons in each group, with a ratio of 3:3:2 for the N-CH₃, C-CH₃, and NH₂ protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet | 3H |

| C-CH₃ | 2.0 - 2.5 | Singlet | 3H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton. For this compound, five signals are expected, corresponding to the five carbon atoms of the molecule.

The pyrazole ring contains three distinct carbon atoms (C3, C4, and C5). The C3 carbon, bearing the amine group, is expected to have a chemical shift in the range of δ 145-155 ppm. The C4 carbon, substituted with a bromine atom, would be significantly shielded, appearing at a much lower chemical shift, typically around δ 90-100 ppm. The C5 carbon, attached to a methyl group, is anticipated to resonate in the region of δ 135-145 ppm.

The two methyl carbons will appear in the upfield region of the spectrum. The N-methyl carbon (N-CH₃) is generally found around δ 35-40 ppm, while the C5-methyl carbon (C-CH₃) is typically observed at a higher field, around δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C-NH₂) | 145 - 155 |

| C4 (C-Br) | 90 - 100 |

| C5 (C-CH₃) | 135 - 145 |

| N-CH₃ | 35 - 40 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a standard COSY spectrum, confirming the absence of scalar coupling between the different proton groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the N-CH₃ proton signal (e.g., ~δ 3.8 ppm) to the N-CH₃ carbon signal (e.g., ~δ 38 ppm). Similarly, a correlation would be seen between the C-CH₃ protons (e.g., ~δ 2.2 ppm) and the C-CH₃ carbon (e.g., ~δ 12 ppm). The amine protons may or may not show a clear correlation depending on their exchange rate.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) connectivity. It would show correlations between protons and carbons that are two or three bonds apart. For instance, the N-CH₃ protons would show correlations to the C5 and C3 carbons of the pyrazole ring. The C-CH₃ protons would show correlations to the C5 and C4 carbons. These correlations are instrumental in definitively assigning the positions of the substituents on the pyrazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₈BrN₃, giving it a monoisotopic mass of approximately 190.00 Da.

Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 189 (for the ⁷⁹Br isotopologue) and another at m/z 191 (for the ⁸¹Br isotopologue).

The fragmentation of pyrazoles under electron ionization (EI) often involves cleavage of the ring and loss of substituents. Common fragmentation pathways for this molecule would include:

Loss of a bromine radical (•Br): This would lead to a fragment ion [M-Br]⁺ at m/z 110.

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M-CH₃]⁺ with an isotopic pattern at m/z 174/176.

Cleavage of the pyrazole ring: A characteristic fragmentation of pyrazoles is the loss of HCN or N₂, leading to various smaller fragment ions. For instance, the cleavage of the N1-N2 and C3-C4 bonds could occur.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (⁷⁹Br/⁸¹Br) | Identity |

|---|---|

| 189/191 | [M]⁺ (Molecular Ion) |

| 174/176 | [M-CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: The C-H stretching vibrations of the methyl groups (both aliphatic and attached to the aromatic ring) will appear in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce absorptions in the fingerprint region, typically between 1450 cm⁻¹ and 1600 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a moderately strong band around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration for the C-NH₂ bond is typically observed in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The C-Br bond will show a stretching absorption in the low-frequency region of the spectrum, usually between 500-650 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C / C=N Stretch | Pyrazole Ring |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

X-ray Crystallography for Solid-State Molecular Architecture

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-1H-pyrazole |

| 4-chloro-1H-pyrazole |

| 4-fluoro-1H-pyrazole |

Chemical Reactivity and Functionalization of 4 Bromo 1,5 Dimethyl 1h Pyrazol 3 Amine

Reactivity of the Bromine Atom (C4-Br)

The bromine atom at the C4 position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement of the bromine is less common unless the pyrazole (B372694) ring is activated.

The C4-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds, coupling the bromo-pyrazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura coupling of halogenated aminopyrazoles has been developed to be highly efficient, even with substrates bearing unprotected amino groups that could otherwise inhibit the catalyst. researchgate.netrsc.org Bromo derivatives are often superior to iodo-pyrazoles in these reactions due to a reduced tendency for dehalogenation side reactions. researchgate.net Modern catalyst systems, such as those using the XPhos ligand, have shown high efficacy. researchgate.netnih.gov

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | nih.gov |

| XPhos Pd G2 | (internal) | K₂CO₃ | EtOH/H₂O | Microwave | Good | researchgate.net |

| Pd(PPh₃)₄ | (internal) | Na₂CO₃ | Toluene (B28343) | 80 °C | Good | nih.gov |

Sonogashira Coupling: This reaction couples the C4-bromo atom with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 4-alkynylpyrazoles. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org This method has been successfully applied to various bromo-heterocycles, including pyrazoles and aminopyridines. researchgate.netscirp.org The resulting alkynylpyrazoles are valuable precursors for further synthetic transformations.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | Good | nih.gov |

| Pd(CF₃COO)₂ / PPh₃ | CuI | (Amine Substrate) | DMF | 100 °C | High | scirp.org |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring is generally challenging. nih.gov The electron-rich nature of the pyrazole ring disfavors nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate. youtube.com In the case of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine, the amino group is electron-donating, which further deactivates the ring toward nucleophilic attack. However, substitution can be achieved under certain conditions, such as in the presence of a copper catalyst, particularly if the ring is activated by other substituents like a nitro group. osti.gov

Reactivity at the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. In this compound, the C4 position is occupied by a bromine atom, while the other positions are substituted with an amino group (C3) and two methyl groups (C5 and N1). This substitution pattern dictates the regioselectivity of further transformations.

Further Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazole ring typically occurs most readily at the C4 position. Since this position is blocked in the title compound, any further substitution must occur at the remaining C5 position or, less commonly, the C3 position. The outcome of such reactions is governed by the directing effects of the existing substituents. The 3-amino group is a powerful activating group and is ortho, para-directing. The 1-methyl and 5-methyl groups are also activating. Collectively, these groups would strongly direct an incoming electrophile to the C5 position. However, the C5 position is already substituted with a methyl group.

Research on the nitration of analogous N-alkyl-4-bromopyrazoles has shown that electrophilic substitution can indeed occur at other ring positions. publish.csiro.au Studies indicate that under nitrating conditions (e.g., 80% sulfuric acid), N-alkyl-4-bromopyrazoles can yield products resulting from substitution at the C3 and/or C5 positions. publish.csiro.au A significant competing reaction observed is nitrodebromination, where the bromine atom at the C4 position is replaced by a nitro group. publish.csiro.au

For this compound, the powerful activating effect of the 3-amino group could potentially facilitate substitution at the C5 position, but this has not been definitively reported. The more likely outcomes based on related systems would be a mixture of products, including those from nitrodebromination.

| Reaction Type | Reagents | Potential Products/Pathways | Reference |

| Nitration | HNO₃ / H₂SO₄ | Products of substitution at C3/C5; Products of nitrodebromination at C4 | publish.csiro.au |

| Halogenation | N-Halosuccinimide | Substitution at C5 (predicted, influenced by activating groups) | researchgate.net |

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic rings. The regioselectivity of this reaction on pyrazoles is dependent on the substitution pattern and reaction conditions. For N-substituted pyrazoles, deprotonation can occur at either the C5 position or an N-alkyl group.

Studies on the lithiation of 1-methylpyrazole (B151067) with n-butyllithium (n-BuLi) have shown that under thermodynamically controlled conditions (allowing the reaction to reach equilibrium), deprotonation occurs preferentially at the C5 position. nih.gov In contrast, kinetically controlled conditions favor deprotonation of the N-methyl group. nih.gov

In the case of this compound, the C5 position is substituted with a methyl group. This introduces several possibilities for lithiation:

Halogen-Metal Exchange: The bromine atom at the C4 position can be replaced by lithium. This is a common reaction for aryl bromides and would generate a 4-lithiated pyrazole species, ready to react with various electrophiles.

Deprotonation at the C5-Methyl Group: The methyl group at C5 is adjacent to the ring nitrogen and could be acidic enough to be deprotonated by a strong base like n-BuLi, forming a lithiated species analogous to a benzyl (B1604629) anion.

Directed Ortho-Metalation: The 3-amino group, after protection or if it bears an acidic proton, could potentially direct lithiation to the adjacent C4 position, facilitating halogen-metal exchange.

Research on 4-bromo-1-phenylsulphonylpyrazole has demonstrated that regioselective metalation with phenyl-lithium occurs at the C5 position, which, upon quenching with electrophiles, yields 5-substituted products. While the N1-substituent is different, this highlights the propensity for metalation at C5. Given that the C5 position in the title compound is occupied, halogen-metal exchange at C4 remains a highly probable pathway for functionalization.

| Lithiation Method | Base | Predicted Site of Reactivity | Potential Subsequent Reaction | Reference |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | C4-Br | Quenching with electrophiles (e.g., CO₂, aldehydes, alkyl halides) | General Principle |

| Deprotonation | n-BuLi / TMEDA | C5-Methyl group | Reaction with electrophiles | nih.gov |

| Directed Metalation | LDA or n-BuLi | C4 (facilitating exchange) | Quenching with electrophiles | nih.gov |

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. Aminopyrazoles are exceptionally useful building blocks in MCRs due to the presence of multiple nucleophilic sites (the exocyclic amino group and the N2 of the pyrazole ring). researchgate.net

This compound is a prime candidate for use in MCRs to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry. researchgate.netchim.it

In a typical reaction, the 3-amino group acts as a binucleophile. For instance, in the presence of a 1,3-dielectrophile like a β-dicarbonyl compound or an α,β-unsaturated ketone, the exocyclic amino group can initiate a reaction (e.g., condensation or Michael addition), followed by an intramolecular cyclization involving the pyrazole N2 atom to form a new six-membered ring fused to the pyrazole core.

The presence of the 4-bromo substituent can be strategically utilized. It may be carried through the MCR unchanged, providing a handle for subsequent post-condensation modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to further diversify the molecular structure.

Below is a table of potential MCRs where this compound could serve as the key aminopyrazole component, based on established literature reactions. researchgate.netresearchgate.nettandfonline.com

| MCR Type | Reactants | Potential Fused Heterocyclic Product | Reference |

| Pyrazolo[1,5-a]pyrimidine Synthesis | This compound + β-Diketone (e.g., acetylacetone) + (Catalyst) | 4-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine derivative | researchgate.net |

| Pyrazolo[3,4-b]pyridine Synthesis | This compound + Aldehyde + Malononitrile | 6-Amino-4-aryl-3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative | researchgate.netresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine Synthesis | This compound + Ethyl acetoacetate (B1235776) + (Catalyst) | 4-Bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2(1H)-one derivative | tandfonline.com |

Derivatization into Complex Molecular Architectures and Fused Heterocyclic Systems

Synthesis of Pyrazole-Fused Heterocycles (e.g., Pyrazoloazines, Pyrazolopyridines)

No published research specifically describes the use of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine as a precursor for the synthesis of pyrazoloazines or pyrazolopyridines.

Construction of Spiro and Polycyclic Systems

There is no available data on the utilization of this compound in the construction of spiro or other polycyclic systems.

Computational and Theoretical Investigations of 4 Bromo 1,5 Dimethyl 1h Pyrazol 3 Amine and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the molecular geometry and electronic properties of organic compounds, including pyrazole (B372694) derivatives. DFT calculations, often utilizing functionals like B3LYP, can determine optimized molecular structures, bond lengths, and bond angles with high accuracy.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity.

For various pyrazole derivatives, DFT calculations have been employed to understand their electronic properties. For instance, studies on substituted pyrazoles have shown how different functional groups can influence the HOMO-LUMO energy gap and, consequently, the molecule's stability and reactivity. While specific values for 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine are not reported, the expected trend would involve the bromine atom and amine group influencing the electron density distribution across the pyrazole ring.

To illustrate the nature of data obtained from such studies, the following table presents representative HOMO, LUMO, and energy gap values for a selection of pyrazole derivatives as calculated in various studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole | -6.70 | 0.82 | 7.52 |

| 3,5-dimethylpyrazole | -6.21 | 1.09 | 7.30 |

| 4-nitropyrazole | -7.89 | -1.98 | 5.91 |

| 3-aminopyrazole (B16455) | -5.78 | 1.21 | 6.99 |

Note: The values in this table are illustrative and sourced from various computational studies on pyrazole derivatives. They are not specific to this compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For pyrazole derivatives, theoretical studies have investigated various reactions, including their synthesis and subsequent functionalization.

One relevant area of study is the mechanism of pyrazole ring formation. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. DFT calculations can model the reaction pathway, identifying the key steps such as nucleophilic attack, cyclization, and dehydration, and determining the energy barriers associated with each step.

Furthermore, the functionalization of the pyrazole ring, such as halogenation, is another area where computational studies provide valuable insights. For example, the bromination of pyrazoles can be theoretically investigated to understand the regioselectivity of the reaction. Transition state analysis can reveal why the bromine atom is directed to a specific position on the pyrazole ring. A theoretical study on the oxidation of pyrazolines to pyrazoles by molecular bromine suggests the involvement of a bromo-substituted intermediate researchgate.net. Such studies help in optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (non-biological)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While the prompt excludes biological QSAR, QSPR studies on non-biological properties are highly relevant for understanding and predicting the behavior of chemical compounds.

For pyrazole derivatives, QSPR models can be developed to predict a range of physicochemical properties such as boiling point, melting point, solubility, and chromatographic retention times. These models are built using molecular descriptors calculated from the chemical structure, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

For instance, a QSPR study might aim to predict the boiling points of a series of substituted pyrazoles. The model would be trained on a dataset of pyrazoles with known boiling points, and various molecular descriptors would be calculated for each compound. Through statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the boiling point. Such models are valuable for estimating the properties of new, unsynthesized compounds, thereby guiding chemical synthesis and process design. While specific non-biological QSPR studies on this compound are not available, the principles of QSPR are broadly applicable to this class of compounds bohrium.comnih.gov.

Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of NCIs are of interest, including hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of the amine group (-NH2) and the nitrogen atoms in the pyrazole ring makes this molecule capable of acting as both a hydrogen bond donor and acceptor. Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be used to characterize these interactions. These analyses can quantify the strength of hydrogen bonds and describe the charge transfer between the interacting molecules.

Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, where the halogen atom acts as an electrophilic species and interacts with a nucleophile. This type of interaction is directional and has gained significant attention in crystal engineering and drug design. Computational studies can predict the geometry and strength of halogen bonds, often by analyzing the electrostatic potential surface of the molecule, which typically shows a region of positive potential (the σ-hole) on the halogen atom along the extension of the C-Br bond researchgate.net.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, theoretical predictions of its NMR and IR spectra would be highly valuable.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of organic molecules with good accuracy. By comparing the calculated spectra with experimental data, the structure of a compound can be confirmed. For pyrazole derivatives, theoretical NMR studies have been successful in assigning signals and understanding the effects of substituents on the chemical shifts wikipedia.orgej-chem.org.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Conformation Analysis and Tautomerism

Conformation Analysis: For flexible molecules, understanding the different possible conformations and their relative energies is important. While the pyrazole ring itself is rigid, the substituents may have rotational freedom. Computational methods can be used to perform a conformational search to identify the most stable conformers of this compound. This would involve rotating the methyl groups and the amine group to find the global energy minimum.

Tautomerism: Aminopyrazoles can exist in different tautomeric forms. For 3-aminopyrazole, annular prototropic tautomerism can occur, where the proton on the ring nitrogen atom can migrate to the other ring nitrogen. DFT calculations are instrumental in determining the relative stabilities of these tautomers in the gas phase and in different solvents. Studies on 4-substituted 3(5)-aminopyrazoles have shown that the position of the tautomeric equilibrium is influenced by the nature of the substituent at the 4-position and the polarity of the solvent. For this compound, N-methylation at one of the ring nitrogens prevents this annular tautomerism. However, amino-imino tautomerism of the exocyclic amine group could be a possibility, and its relative stability could be assessed through computational methods.

Advanced Synthetic Methodologies and Catalytic Transformations

Transition Metal Catalysis in C-N and C-C Bond Formation

The presence of a bromine atom on the pyrazole (B372694) ring of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine makes it an ideal candidate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Prominent among these methods is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming C-N bonds. wikipedia.org While direct studies on this compound are not extensively documented, research on analogous 4-bromo-1H-pyrazoles provides a strong precedent for its reactivity. nih.govnih.gov These reactions typically employ a palladium source, such as Pd(dba)₂, and a specialized phosphine (B1218219) ligand, like tBuDavePhos, to facilitate the coupling between the bromo-pyrazole and various amines. nih.gov The reaction conditions are generally mild, offering a powerful tool for synthesizing more complex aminopyrazole derivatives. nih.gov

For the formation of C-C bonds, the Suzuki-Miyaura coupling is a highly effective strategy. wikipedia.org This palladium-catalyzed reaction couples organoboron compounds with organic halides. The C4-bromo position of the pyrazole core is known to be reactive under Suzuki-Miyaura conditions. rsc.orgnih.gov Studies on similar substrates, such as 3-bromopyrazolo[1,5-a]pyrimidin-5-ones, have shown that catalyst systems like XPhosPdG2/XPhos are effective in promoting the coupling with various aryl and heteroaryl boronic acids while minimizing side reactions like debromination. nih.gov

Another important C-C bond-forming reaction is the Heck reaction , which involves the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov Bromo-pyrazoles have been successfully utilized in Heck reactions to synthesize vinyl-substituted pyrazoles, which are valuable intermediates in organic synthesis. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions based on studies of closely related bromo-pyrazole analogs.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrate Analog | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene (B28343) | 4-Bromo-1-tritylpyrazole | nih.gov |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ | tBuBrettPhos | LHMDS | THF | 4-Bromo-1H-pyrazole | nih.gov |

| Suzuki-Miyaura Coupling | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 4-Bromo-3,5-dinitro-1H-pyrazole | rsc.org |

| Suzuki-Miyaura Coupling | XPhos Pd G3 | XPhos | - | THF | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | researchgate.netresearchgate.net |

Organocatalysis and Biocatalysis for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. nih.gov While specific applications involving this compound are not widely reported, the pyrazolone (B3327878) scaffold, a close relative, has been successfully used in asymmetric reactions. For instance, the highly efficient organocatalytic α-amination of 4-substituted pyrazolones has been achieved using novel thiourea-based catalysts derived from quinine. nih.gov This approach yields 4-amino-5-pyrazolones with excellent enantioselectivities, demonstrating the potential for creating chiral centers on pyrazole-based rings. nih.gov The amine group on the target compound could potentially direct such catalytic processes or be a site for derivatization into a chiral auxiliary.

Biocatalysis offers an environmentally friendly alternative for producing chiral molecules, particularly amines. researchgate.net Enzymes such as ω-transaminases are used for the asymmetric synthesis of chiral amines from prochiral ketones. While direct biocatalytic modification of this compound is an area requiring further research, the existing amine functionality marks it as a potential building block that could be integrated into larger molecules using enzymatic methods.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. uc.pt The synthesis of heterocyclic compounds, including pyrazoles, has been increasingly adapted to flow-based systems. nih.gov

Several strategies for synthesizing the pyrazole core under continuous flow have been developed. These include transition-metal-free processes involving the reaction of in-situ generated ynones with hydrazine (B178648) derivatives. nih.gov Furthermore, multistep flow systems have been designed for the synthesis of complex pyrazole-containing molecules, such as 4-(Pyrazol-1-yl)carboxanilides, demonstrating the robustness of this technology. afinitica.com Recently, immobilized organocatalysts have been used in continuous flow reactors for the asymmetric synthesis of 4-amino-pyrazolone derivatives, a process that allows for easy catalyst recycling and gram-scale production. nih.gov Given the often hazardous reagents and exothermic reactions that can be involved in heterocycle synthesis, adapting the synthesis and derivatization of this compound to a flow process could offer substantial benefits in terms of safety and efficiency.

Ligand Design and Catalyst Development Utilizing Pyrazole Amine Scaffolds

The pyrazole amine scaffold is an excellent platform for the design and development of novel ligands for catalysis. researchgate.netnih.gov The structure of this compound contains multiple nitrogen atoms—the two adjacent nitrogens within the aromatic pyrazole ring and the exocyclic 3-amino group—which can act as coordination sites for metal ions.

Pyrazole-based ligands have been successfully synthesized and investigated for their catalytic properties in various reactions. bohrium.com For example, a series of six pyrazole-based ligands were studied for their efficacy in copper- and cobalt-catalyzed oxidation reactions, showing that the choice of ligand and solvent significantly influences catalytic activity. bohrium.com The bromine atom at the C4 position of this compound serves as a crucial synthetic handle. It can be readily replaced via cross-coupling reactions to introduce other functional groups, such as phosphines, which are commonly used in catalyst ligands. This allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific chemical transformations.

Potential Applications in Chemical Sciences As Molecular Probes and Synthetic Intermediates

Building Blocks for Complex Organic Synthesis

The presence of the bromine atom on the pyrazole (B372694) ring makes 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine a prime substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.gov

Notably, 4-bromo-pyrazoles are effective electrophiles in two of the most important modern cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazole with an organoboron reagent (like a boronic acid) to form a new carbon-carbon bond. It is a highly reliable method for creating bi-aryl structures or attaching alkyl and vinyl groups to the pyrazole core. Studies have shown that even unprotected N-H bromopyrazoles can be coupled effectively with various boronic acids using palladium catalysts like XPhos Pd G2, demonstrating the robustness of this method for functionalizing the pyrazole scaffold. researchgate.netrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the bromo-pyrazole and an amine. researchgate.net This is a critical transformation for synthesizing more complex aminopyrazole derivatives, which are prevalent in biologically active compounds. Research on 4-bromo-1-tritylpyrazole has demonstrated that palladium catalysts can effectively couple these substrates with a range of aromatic and bulky amines. nih.govresearchgate.net While the specific conditions for this compound are not detailed in the provided literature, the general reactivity of the 4-bromo-pyrazole core is well-established. rsc.org

The versatility of this compound as a building block is summarized in the table below, which outlines its application in these key synthetic transformations.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Palladium Precatalyst (e.g., XPhos Pd G2) + Base (e.g., K₃PO₄) | C4-Aryl / C4-Heteroaryl | Access to complex bi-aryl and heteroaryl-pyrazole structures. researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium Precatalyst (e.g., Pd(dba)₂) + Ligand (e.g., tBuDavePhos) + Base | C4-Nitrogen | Synthesis of diverse 4-amino-pyrazole derivatives for medicinal chemistry. nih.govrsc.org |

Precursors for Ligands in Coordination Chemistry

The this compound scaffold contains multiple nitrogen atoms that can act as Lewis bases, making it an excellent candidate for designing ligands in coordination chemistry. The pyridine-like nitrogen atom at the N2 position of the pyrazole ring and the exocyclic amino group at the C3 position can both donate their lone pairs of electrons to coordinate with metal ions.

This dual-donor capability allows the molecule to act as a monodentate or bidentate ligand, leading to the formation of stable metal complexes with fascinating structural topologies and properties. For instance, studies on copper(II) complexes with 3-aminopyrazole (B16455) have shown the formation of intricate supramolecular networks stabilized by a combination of coordination bonds and intermolecular hydrogen bonds involving the amino group, the pyrazole N-H, and counter-ions. beilstein-journals.org The presence of methyl groups, as in this compound, can further influence the steric and electronic properties of the resulting metal complexes, tuning their solubility, stability, and catalytic or biological activity.

Development of Chemical Sensors and Probes with Tunable Photophysical Properties

Pyrazole derivatives are increasingly recognized for their unique photophysical properties, including strong fluorescence and environmental sensitivity, making them ideal scaffolds for chemical sensors and bioimaging probes. researchgate.netnih.gov The electronic properties, and thus the absorption and emission wavelengths, of the pyrazole fluorophore can be systematically tuned by introducing different substituents onto the ring.

Derivatives of this compound are promising candidates for such applications. The bromo group at the C4 position can be replaced via cross-coupling reactions with various aromatic or electron-rich groups to create a donor-pi-acceptor (D-π-A) system, which is a common design for fluorescent probes. The amino group at C3 can act as an electron-donating group, while the pyrazole ring itself participates in the conjugated system.

For example, pyrazolo[1,5-a]pyrimidines, which can be synthesized from aminopyrazoles, have been shown to be highly fluorescent, with quantum yields reaching up to 0.97. nih.gov Their emission properties are highly dependent on the substituent at the 7-position, demonstrating the principle of tunable photophysics. nih.gov Similarly, pyrazole-pyrazoline based probes have been developed for the selective and sensitive detection of metal ions like Fe(III). nih.gov

The table below presents representative photophysical data for functionalized pyrazole-based systems, illustrating their potential as tunable fluorophores.

| Pyrazole Scaffold | Application | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[4,3-b]pyridine | BF₃ Detection | 336 | 440 | 0.35 (increases to 0.65 with BF₃) | nih.gov |

| Celecoxib-based NIR Probe | COX-2 Sensing | 648 | 673 | N/A | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | General Fluorophore | ~340-440 | Varies | 0.01 to 0.97 | nih.gov |

| Pyrazole-Pyrazoline | Fe(III) Detection | N/A | N/A (Fluorescence quenching) | N/A | nih.gov |

Scaffolds for Investigating Molecular Recognition Principles

Molecular recognition is the specific, non-covalent interaction between two or more molecules. It is governed by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The design of synthetic scaffolds that can selectively bind to other molecules is a central goal of supramolecular chemistry.

The this compound structure possesses key features that make it an excellent scaffold for such investigations. The aminopyrazole moiety has a distinct arrangement of hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine-like N2 atom of the pyrazole ring). This arrangement allows for the formation of predictable and directional hydrogen bonds, which are the basis of molecular recognition. nih.gov

Detailed conformational studies of residues containing 3-amino-1H-pyrazole have demonstrated that their structure is rigidly controlled by intramolecular hydrogen bonding. nih.gov This inherent ability to form stable, directed non-covalent interactions makes the aminopyrazole core a powerful building block for designing more complex synthetic receptors for anions or neutral molecules, or for creating self-assembling supramolecular structures. nih.gov By functionalizing the C4 position, one can append additional binding sites or signaling units, creating a sophisticated host molecule for guest recognition.

Design of Materials with Specific Electronic or Optical Characteristics

The rigid, aromatic, and electron-rich nature of the pyrazole ring makes it an attractive component for the design of advanced organic materials. By incorporating pyrazole derivatives into polymers or as discrete molecules in a solid-state matrix, it is possible to create materials with tailored electronic or optical properties.

Research into pyrazoline derivatives (a reduced form of pyrazole) has revealed their potential in the field of non-linear optics (NLO). nih.gov Compounds bearing electron-donating and electron-withdrawing groups across the pyrazoline scaffold can exhibit significant second-order NLO responses, which are useful for applications in optical communications and data storage. nih.gov Furthermore, the introduction of long alkyl chains can induce liquid crystalline behavior, demonstrating the versatility of this scaffold in creating self-organizing, functional materials. nih.gov

In the realm of organic electronics, pyrazole-containing systems have been explored as emitters in organic light-emitting diodes (OLEDs) and as components in photovoltaic devices. researchgate.net For instance, derivatives of 1H-pyrazolo[3,4-b]quinoline have been used as emitters to produce deep bluish-green light in OLEDs, with devices achieving a maximum brightness of approximately 1436.0 cd/m². researchgate.net The ability to synthesize and functionalize molecules like this compound provides a clear pathway to novel materials with specific, high-performance characteristics for electronic and optical applications.

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Mechanistic Insights

The synthesis of functionalized pyrazoles like 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine is built upon foundational reactions in heterocyclic chemistry. chim.it While specific literature on the direct synthesis of this exact molecule is not extensively detailed, its structure suggests that its creation would involve a multi-step process combining core pyrazole (B372694) formation with subsequent functionalization reactions.

Key synthetic strategies for the pyrazole core often involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.itmdpi.com For the target molecule, this would likely involve a substituted hydrazine reacting with a β-ketoester or a similar precursor to establish the dimethyl-pyrazole ring.

Following the formation of the core 1,5-dimethyl-1H-pyrazol-3-amine structure, two critical functionalization steps are necessary: amination and bromination.

Amination: The introduction of an amino group at the C3 position can be achieved through various methods. One common approach involves the reaction of a suitable precursor with hydrazine. mdpi.com Alternatively, the reduction of a nitro group at the C3 position can yield the desired amine. chim.it

Bromination: The regioselective introduction of a bromine atom at the C4 position is a crucial step. Pyrazole rings are susceptible to electrophilic substitution, primarily at the C4 position. chim.itpharmdbm.com Therefore, direct bromination of the 1,5-dimethyl-1H-pyrazol-3-amine precursor using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is a plausible and efficient method. pharmdbm.com

Mechanistically, the electrophilic bromination proceeds via the typical aromatic substitution pathway, where the pyrazole ring acts as a nucleophile. The electron-donating nature of the amino and methyl groups on the ring would activate it towards this substitution, facilitating the reaction at the electron-rich C4 position.

Challenges and Opportunities in Functionalized Pyrazole Chemistry

The chemistry of functionalized pyrazoles is a dynamic field, presenting both significant challenges and exciting opportunities for researchers. nih.govmdpi.com

Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted pyrazoles is controlling the regioselectivity. The substitution pattern on the pyrazole ring is highly dependent on the nature of the substituents already present and the reaction conditions. nih.gov For unsymmetrically substituted pyrazoles, alkylation can result in a mixture of N-1 and N-2 isomers, complicating purification and reducing yields. nih.gov

Functional Group Tolerance: Developing synthetic methods that are tolerant of a wide range of functional groups is an ongoing challenge. Many traditional synthetic methods require harsh conditions that can be incompatible with sensitive functional groups.

Sustainable Synthesis: There is a growing need for more environmentally friendly and sustainable synthetic methods. ias.ac.in This includes the use of greener solvents, catalysts, and energy sources like microwave or ultrasound irradiation. ias.ac.inrsc.org

Opportunities:

Catalysis: The development of novel catalytic systems, including metal-based and organic catalysts, offers significant opportunities to improve the efficiency, selectivity, and sustainability of pyrazole synthesis. mdpi.com For example, photocatalysis has emerged as a powerful tool for the functionalization of pyrazoles under mild conditions. rsc.org

One-Pot Reactions: Multi-component, one-pot reactions provide an efficient and atom-economical approach to constructing complex pyrazole derivatives from simple starting materials. mdpi.comias.ac.in

Diverse Applications: Functionalized pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov They are integral components in numerous pharmaceuticals. nih.gov This creates vast opportunities for the design and synthesis of new pyrazole-based therapeutic agents. researchgate.net Beyond medicine, these compounds have applications in agrochemicals and materials science. mdpi.comnih.gov

Directions for Future Research in Design and Synthesis of Advanced Pyrazole Scaffolds

The future of pyrazole chemistry will likely focus on the development of more sophisticated and efficient synthetic methodologies to create novel molecular architectures with tailored properties.

Key Future Research Directions:

Advanced Synthetic Methodologies: There is a continuing need for the development of novel synthetic strategies that offer higher efficiency, selectivity, and functional group tolerance. This includes exploring new catalytic systems, flow chemistry techniques, and bio-catalytic approaches. The use of visible-light-induced functionalization is a particularly promising area for creating complex pyrazole structures. rsc.org

C-H Functionalization: Direct C-H functionalization of the pyrazole core is a highly attractive strategy as it avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. rsc.org Developing new methods for the selective C-H activation and functionalization of different positions on the pyrazole ring will be a major research focus.

Design of Novel Scaffolds for Medicinal Chemistry: The pyrazole scaffold will continue to be a cornerstone in drug discovery. nih.gov Future research will involve the design and synthesis of novel pyrazole derivatives and fused pyrazole systems with enhanced biological activity and improved pharmacokinetic properties. chim.it This includes the creation of hybrid molecules that combine the pyrazole core with other pharmacologically active moieties.

Applications in Materials Science: The unique photophysical properties of certain pyrazole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. mdpi.com Future research will explore the synthesis of novel pyrazole-based materials with tailored electronic and optical properties.

The continued exploration of the synthesis and functionalization of pyrazole compounds like this compound will undoubtedly lead to significant advancements across various scientific disciplines.

常见问题

Basic: How can researchers optimize the synthesis of 4-Bromo-1,5-dimethyl-1H-pyrazol-3-amine to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) to enhance regioselectivity.

- Temperature Control : Maintain temperatures between 0–5°C during bromination to minimize side reactions .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity, as validated by HPLC .

- Catalytic Additives : Incorporate p-toluenesulfonic acid (p-TSA) in ionic liquid media to accelerate condensation reactions, a method validated for related pyrazole derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at N1 and C5, bromine at C4). H NMR typically shows singlet peaks for methyl groups (~2.1–2.3 ppm) and amine protons (~5.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 204.07 for CHBrN) .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain, with SHELXL refining structural parameters (R-factor < 0.05) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., C4-Br as a site for nucleophilic attack).

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) with solvation models (PCM) to predict activation energies and regioselectivity .

- Docking Studies : For biological applications, model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Methodological Answer:

- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .

- Metabolic Stability Testing : Use LC-MS/MS to monitor compound degradation in microsomal assays, identifying active metabolites that may skew results .

- Structural Analog Comparison : Cross-reference bioactivity with analogs (e.g., 1-(4-bromophenyl)-4-(4-methoxyphenyl)-pyrazol-5-amine) to isolate substituent effects .

Advanced: What crystallographic strategies elucidate hydrogen-bonding networks in this compound crystals?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···N motifs as patterns) using Mercury software .

- SHELX Refinement : Optimize H-atom positions with SHELXL’s riding model and validate thermal displacement parameters (U) to ensure accurate intermolecular geometry .

- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts, enhancing resolution of weak interactions (e.g., C–H···Br contacts) .

Basic: What quality control protocols ensure batch-to-batch consistency of this compound?

Methodological Answer:

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥95% purity. Calibrate against certified reference standards .

- Elemental Analysis : Compare experimental C/H/N/Br percentages with theoretical values (e.g., C 29.43%, H 3.95%, N 20.59%, Br 39.03%) .

- Stability Monitoring : Store samples under inert gas (N) at –20°C and perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Methodological Answer:

- Substituent Screening : Synthesize analogs with varied substituents (e.g., halogens at C4, alkyl groups at N1) and test in enzyme inhibition assays (e.g., kinase panels) .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interaction points (e.g., bromine as a hydrophobic anchor, amine as a hydrogen-bond donor) .

- In Vivo Correlation : Compare in vitro IC values with pharmacokinetic profiles (e.g., logP, plasma protein binding) to prioritize candidates for preclinical trials .

Advanced: What methodologies address discrepancies in crystallographic data for this compound polymorphs?

Methodological Answer:

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic phases .

- Thermogravimetric Analysis (TGA) : Detect solvent inclusion or decomposition events that may alter unit cell parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H vs. C–H···π interactions) to explain packing differences between polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。